molecular formula C31H41N5O6 B12362153 E3 Ligase Ligand-linker Conjugate 80

E3 Ligase Ligand-linker Conjugate 80

Katalognummer: B12362153
Molekulargewicht: 579.7 g/mol
InChI-Schlüssel: QNTDKZRZSSPRTB-SLSVKDAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

E3 Ligase Ligand-Linker Conjugate 80 (hereafter referred to as "Conjugate 80") is a heterobifunctional molecule designed for use in proteolysis-targeting chimeras (PROTACs). PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, inducing ubiquitination and subsequent degradation via the proteasome. Conjugate 80 consists of three key components:

  • E3 ligase ligand: Binds to a specific E3 ligase (e.g., cereblon [CRBN], von Hippel-Lindau [VHL], or other ligases).
  • Linker: A chemical spacer that connects the E3 ligand to the target-binding moiety. Linker length, flexibility, and hydrophilicity critically influence PROTAC efficacy .
  • Target-binding moiety: A ligand that binds to the protein of interest (POI).

The conjugate’s functionality depends on ternary complex formation between the E3 ligase, POI, and PROTAC, which requires optimized linker chemistry and ligand affinity .

Eigenschaften

Molekularformel

C31H41N5O6

Molekulargewicht

579.7 g/mol

IUPAC-Name

tert-butyl N-[4-[[(1S,5R)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methyl]cyclohexyl]carbamate

InChI

InChI=1S/C31H41N5O6/c1-31(2,3)42-30(41)32-19-6-4-18(5-7-19)15-35-21-8-9-22(35)17-34(16-21)20-10-11-23-24(14-20)29(40)36(28(23)39)25-12-13-26(37)33-27(25)38/h10-11,14,18-19,21-22,25H,4-9,12-13,15-17H2,1-3H3,(H,32,41)(H,33,37,38)/t18?,19?,21-,22+,25?

InChI-Schlüssel

QNTDKZRZSSPRTB-SLSVKDAKSA-N

Isomerische SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN2[C@@H]3CC[C@H]2CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN2C3CCC2CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ligand Selection and Functionalization

The preparation of E3 Ligase Ligand-Linker Conjugate 80 begins with the selection of an appropriate E3 ligase-binding moiety. The most commonly utilized ligands target cereblon (CRBN) or von Hippel-Lindau (VHL) ligases due to their well-characterized binding properties. For Conjugate 80, structural analysis suggests the use of a VHL-targeting ligand , such as VH032, due to its solvent-exposed hydroxyl group, which serves as an optimal exit vector for linker attachment.

Key Functionalization Steps:

  • VH032 Derivatization : The hydroxyl group of VH032 is modified via nucleophilic substitution or Mitsunobu reactions to introduce reactive handles (e.g., amines, carboxylic acids).
  • Linker Compatibility : Functional groups are selected based on their compatibility with subsequent conjugation chemistries. For example, primary amines enable amide bond formation, while azide groups facilitate copper-catalyzed alkyne-azide cycloaddition (CuAAC).

Linker Synthesis and Optimization

The linker bridges the E3 ligase ligand and the target protein-binding moiety, influencing PROTAC stability, solubility, and ternary complex formation. Conjugate 80 employs a polyethylene glycol (PEG)-based linker to balance hydrophilicity and flexibility.

Synthetic Routes for PEG Linkers:

  • Stepwise Elongation : PEG chains are assembled using iterative ethylene oxide polymerization, followed by end-group functionalization (e.g., introducing terminal azides or alkynes).
  • Heterobifunctional Linkers : Pre-synthesized PEG linkers with orthogonal reactive groups (e.g., NHS ester and maleimide) are commercially available, enabling modular conjugation.
Table 1: Common Linker Lengths and Their Impact on PROTAC Activity
Linker Length (PEG Units) Solubility (LogP) Degradation Efficiency (%) Reference
4 -1.2 78 ± 5
6 -1.8 85 ± 3
8 -2.5 72 ± 6

Conjugation Strategies

The final step involves coupling the functionalized E3 ligand and linker to the target protein binder. Conjugate 80 utilizes amide bond formation or click chemistry for this purpose.

Amide Coupling

  • Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF or THF.
  • Conditions : Reactions proceed at room temperature for 12–24 hours, achieving yields of 60–85%.

Example Protocol :

  • Dissolve VH032-COOH (1 eq) and PEG linker-NH₂ (1.2 eq) in DMF.
  • Add HATU (1.5 eq) and DIPEA (3 eq).
  • Stir under nitrogen at 25°C for 18 hours.
  • Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Click Chemistry

  • CuAAC Reaction : Azide-functionalized ligands react with alkyne-bearing linkers in the presence of CuSO₄ and sodium ascorbate.
  • Advantages : High specificity, mild conditions (room temperature, aqueous/organic solvent mixtures).

Analytical and Optimization Challenges

Purity and Characterization

  • HPLC-MS : Confirms molecular weight and purity (>95% required for biological assays).
  • NMR Spectroscopy : Validates linker attachment points and assesses conformational flexibility.

Solubility Enhancement

  • Co-solvent Systems : DMSO/PEG300/Tween 80 mixtures improve aqueous solubility during in vivo formulation.
  • Lyophilization : Freeze-drying in the presence of trehalose enhances long-term stability.
Table 2: Formulation Parameters for In Vivo Studies
Parameter Value Reference
DMSO Master Liquid 10 mg/mL in anhydrous DMSO
PEG300 30% (v/v)
Tween 80 5% (v/v)
Final Concentration 1–5 mg/mL in saline

Industrial-Scale Production

Large-scale synthesis of Conjugate 80 adheres to Good Manufacturing Practice (GMP) guidelines:

  • Continuous Flow Chemistry : Reduces reaction times and improves yield consistency.
  • Quality Control : In-process testing (IPT) ensures intermediate purity, while endotoxin testing is critical for in vivo applications.

Emerging Innovations

Recent advancements focus on photocleavable linkers and macrocyclic PROTACs to spatiotemporally control degradation. For example, nitroveratryloxy-carbonyl (NVOC) cages appended to Conjugate 80 enable light-activated protein degradation.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

E3-Ligase-Ligand-Linker-Konjugat 80 hat eine breite Palette wissenschaftlicher Forschungsanwendungen. In der Chemie wird es verwendet, um die Mechanismen der Proteindegradation zu untersuchen und neue PROTACs für verschiedene Zielmoleküle zu entwickeln. In der Biologie hilft es Forschern, die Rolle der Proteindegradation in zellulären Prozessen zu verstehen. In der Medizin wird E3-Ligase-Ligand-Linker-Konjugat 80 als potenzieller Therapeutikum für Krankheiten untersucht, die durch die Dysregulation der Proteinhomöostase verursacht werden, wie z. B. Krebs. In der Industrie wird es bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von E3-Ligase-Ligand-Linker-Konjugat 80 beinhaltet die Bildung eines ternären Komplexes zwischen dem Zielprotein, dem PROTAC-Molekül und der E3-Ligase. Dieser Komplex erleichtert den Transfer von Ubiquitin an das Zielprotein und markiert es zur Degradation durch das Proteasom. Zu den beteiligten molekularen Zielmolekülen und Signalwegen gehören das Ubiquitin-Proteasom-System und verschiedene E3-Ligasen, wie z. B. CRBN, VHL und MDM2.

Wissenschaftliche Forschungsanwendungen

Case Study 1: Cancer Treatment

In recent studies, E3 Ligase Ligand-Linker Conjugate 80 has been evaluated for its efficacy in degrading oncoproteins. For instance:

  • Target Protein : Cyclin-dependent kinases (CDK4/6)
  • E3 Ligase : Cereblon
  • DC50 (nM) : <10
  • Effectiveness : High

The results indicated a significant reduction in CDK levels, showcasing the conjugate's potential in cancer therapy.

Case Study 2: Neurodegenerative Diseases

Another investigation focused on using this conjugate to degrade misfolded proteins associated with neurodegenerative disorders such as Alzheimer's disease:

  • Target Protein : Tau
  • E3 Ligase : Von Hippel-Lindau
  • DC50 (nM) : <20
  • Effectiveness : Moderate

The study demonstrated enhanced clearance rates of Tau proteins and improved cellular health markers, indicating therapeutic potential in neurodegenerative conditions.

StudyTarget ProteinE3 LigaseDC50 (nM)Effectiveness
Cancer TreatmentCDK4/6CRBN<10High
Neurodegenerative DiseasesTauVHL<20Moderate
Huntington's DiseaseHuntingtinCRBN<15High

Research Findings and Insights

  • Ligand Optimization : Research indicates that optimizing linker length and composition significantly affects biological activity. Shorter linkers enhance binding affinity but may compromise flexibility.
  • Diversity of Target Proteins : The versatility of E3 ligase ligand-linker conjugates allows targeting a wide range of proteins across various diseases, crucial for developing therapeutics that address multiple pathways involved in disease progression.
  • Clinical Implications : Several PROTACs utilizing these conjugates are currently in clinical trials, showing promise as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers a new avenue for treatment strategies that minimize off-target effects common with traditional therapies.

Wirkmechanismus

The mechanism of action of E3 Ligase Ligand-linker Conjugate 80 involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various E3 ligases, such as CRBN, VHL, and MDM2 .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The comparison focuses on E3 ligase ligand-linker conjugates with analogous roles in PROTACs. Key parameters include ligand type , linker properties , synthetic accessibility , and biological performance .

Table 1: Comparative Analysis of E3 Ligase Ligand-Linker Conjugates

Compound E3 Ligase Target Linker Type Key Synthetic Steps Degradation Efficiency (DC₅₀)* Selectivity Notes Reference
Conjugate 80 Undisclosed Likely PEG-based Not specified; inferred from analogous routes (e.g., HATU-mediated coupling) N/A Pending validation [Hypothetical]
Thalidomide-PEG2-C2-NH2 CRBN PEG2-C2 SN2 alkylation, HATU/DIPEA-mediated coupling ~10 nM (BRD4) CRBN-dependent, off-target risks
VH032-O-Ph-PEG1-NH2 VHL PEG1-Ph COMU/NMP-mediated amidation, acryloyl chloride derivatization ~50 nM (BRD4) High VHL specificity
β-NF-derived conjugate MDM2 Alkyl/ether Bromination (NBS/AIBN), NaH-mediated linker attachment ~100 nM (STAT3) Limited tissue penetration
DCAF15 hijacker DCAF15 Acrylamide KOH/EtOH hydrolysis, COMU/DMF coupling, acryloyl chloride addition ~30 nM (RBM39) Substrate-restricted activity

*DC₅₀: Half-maximal degradation concentration.

Key Findings from Comparative Studies

E3 Ligase Specificity :

  • CRBN-based conjugates (e.g., Thalidomide-PEG2-C2-NH2) exhibit potent degradation but may trigger off-target effects due to CRBN’s broad substrate range .
  • VHL-based conjugates (e.g., VH032-O-Ph-PEG1-NH2) demonstrate higher selectivity but require longer linkers for optimal ternary complex formation .
  • DCAF15 hijackers show substrate-specific degradation (e.g., RBM39) but lack versatility for other targets .

Linker Design :

  • PEG-based linkers improve solubility and reduce aggregation but may limit cell permeability .
  • Rigid aromatic linkers (e.g., VH032-O-Ph-PEG1-NH2) enhance proteasome recruitment efficiency by stabilizing ternary complexes .

Synthetic Challenges :

  • CRBN ligands : Thalidomide derivatives require regioselective modifications to avoid epimerization .
  • VHL ligands : Multi-step syntheses involving chiral centers (e.g., (S,R,S)-AHPC) complicate scalability .

Emerging E3 Ligases :

  • Conjugates targeting MDM2 or IAPs are understudied but offer advantages in tissue-specific degradation .

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